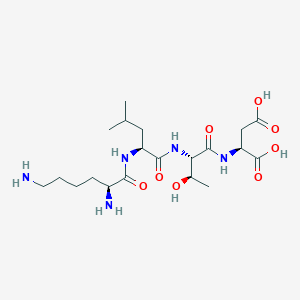
1-(Thiolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiolan-2-yl)-1H-indole is a compound that features a thiolane ring fused to an indole structure. This unique combination of a sulfur-containing five-membered ring and an indole moiety makes it an interesting subject for chemical and pharmaceutical research. The indole structure is well-known for its presence in many natural products and pharmaceuticals, while the thiolane ring introduces additional reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-(Thiolan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both indole and thiolane functionalities. For example, a precursor with a thiolane ring can undergo cyclization under acidic or basic conditions to form the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(Thiolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution. Major products formed from these reactions include sulfoxides, sulfones, dihydroindoles, and halogenated indoles.
Wissenschaftliche Forschungsanwendungen
1-(Thiolan-2-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 1-(Thiolan-2-yl)-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, while the thiolane ring can undergo redox reactions, potentially altering the activity of the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(Thiolan-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-(Thiolan-2-yl)ethan-1-amine: This compound features a thiolane ring attached to an ethanamine group, offering different reactivity and biological activity.
1-(Thiolan-2-yl)oct-7-en-1-amine: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
2-(Thiolan-2-yl)oxaziridines:
Eigenschaften
CAS-Nummer |
651712-35-5 |
|---|---|
Molekularformel |
C12H13NS |
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
1-(thiolan-2-yl)indole |
InChI |
InChI=1S/C12H13NS/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2 |
InChI-Schlüssel |
WKJLEPZJIMOCOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)N2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


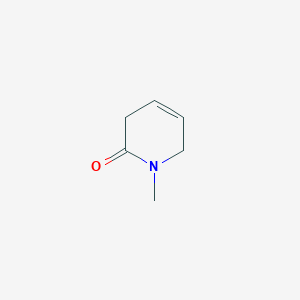
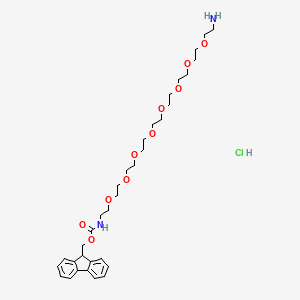
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
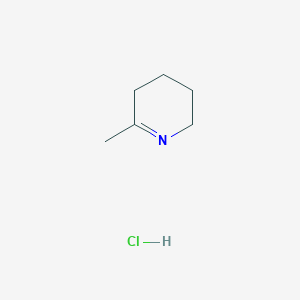
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)

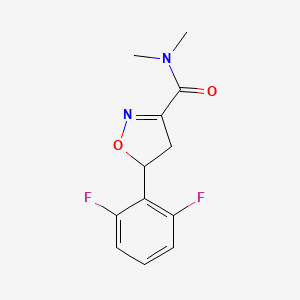
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
